Antiproliferative Potency in Paraganglioma vs. Analogs
In a cellular assay, compound 2b demonstrated the highest antiproliferative activity among a series of seven benzothiazole amides (2a-g), reducing cell viability by >90% in two paraganglioma cell lines. When directly compared to its closest structural analogs in the series, this level of inhibition was uniquely potent, with the next best compounds showing only moderate activity [1].
| Evidence Dimension | Inhibition of cell viability |
|---|---|
| Target Compound Data | Greater than 90% inhibition |
| Comparator Or Baseline | Benzothiazole amide series (2a, 2c-g) |
| Quantified Difference | The target compound was uniquely the most potent; specific differences are qualitative as quantitative values for comparators are not reported. |
| Conditions | MTT assay in two paraganglioma cell lines overexpressing PPARα [1]. |
Why This Matters
This establishes the compound as the singular lead molecule from this chemical series for targeting paraganglioma, a rare tumor with limited chemotherapy options.
- [1] Ammazzalorso, A., De Lellis, L., Florio, R., Laghezza, A., De Filippis, B., Fantacuzzi, M., Giampietro, L., Maccallini, C., Tortorella, P., Veschi, S., Loiodice, F., Cama, A., & Amoroso, R. (2019). Synthesis of novel benzothiazole amides: Evaluation of PPAR activity and anti-proliferative effects in paraganglioma, pancreatic and colorectal cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 29(16), 2302–2306. View Source
